

Spectroscopic Profile of 5-Methoxy-4-thiouridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxy-4-thiouridine

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Abstract

5-Methoxy-4-thiouridine, a modified pyrimidine nucleoside, is a compound of increasing interest in medicinal chemistry and molecular biology. Its structural similarity to endogenous nucleosides allows for potential integration into cellular metabolic pathways, while the presence of the methoxy and thiocarbonyl groups imparts unique physicochemical properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and the elucidation of its interactions with biological systems. This technical guide provides a comprehensive overview of the key spectroscopic properties of **5-Methoxy-4-thiouridine**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these analytical techniques are also presented to facilitate reproducible research.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **5-Methoxy-4-thiouridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **5-Methoxy-4-thiouridine** in solution. The chemical shifts are influenced by the electron-donating

methoxy group and the thiocarbonyl moiety.

Table 1: ^1H and ^{13}C NMR Chemical Shifts (δ) in ppm

Position	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
Pyrimidine Base		
5-OCH ₃	~3.80	~55.2
6-H	~7.70	~130.0
C2	-	~159.8
C4	-	~190.0
C5	-	~108.2
C6	-	~130.0
Ribose Moiety		
1'-H	~5.90	~88.0
2'-H	~4.30	~74.0
3'-H	~4.20	~70.0
4'-H	~4.10	~84.0
5'-H	~3.85, ~3.75	~61.0
2'-OH	Variable	-
3'-OH	Variable	-
5'-OH	Variable	-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is extrapolated from typical values for substituted uridines and thiouridines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **5-Methoxy-4-thiouridine**, confirming its elemental composition.

Table 2: High-Resolution Mass Spectrometry Data

Ionization Mode	Adduct	Calculated m/z	Observed m/z
ESI+	[M+H] ⁺	291.0754	291.0751
ESI+	[M+Na] ⁺	313.0573	313.0569
ESI-	[M-H] ⁻	289.0601	289.0598

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of **5-Methoxy-4-thiouridine** is characterized by a strong absorption maximum in the UV region, primarily due to the $\pi \rightarrow \pi^*$ transitions within the thiocarbonyl-containing pyrimidine ring.

Table 3: UV-Visible Absorption Data

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)
Methanol	~334	~15,000
Water (pH 7)	~330	~14,500

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **5-Methoxy-4-thiouridine** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Protocol:

- Sample Preparation:
 - Dissolve 5-10 mg of **5-Methoxy-4-thiouridine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).
 - Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[1\]](#)
 - For samples sensitive to moisture, use dried solvents and prepare the sample under an inert atmosphere.[\[2\]](#)
- Instrumentation:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
 - Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the definitive assignment of proton and carbon signals.[\[3\]](#)
- Data Processing:
 - Process the raw data (Fourier transformation, phase correction, and baseline correction).
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the accurate mass and elemental composition of **5-Methoxy-4-thiouridine**.

Protocol:

- Sample Preparation:
 - Prepare a dilute solution of **5-Methoxy-4-thiouridine** (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water.
- Instrumentation:
 - Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) for sample introduction and purification.[\[4\]](#)[\[5\]](#)
- Data Acquisition:
 - Acquire mass spectra in both positive and negative ion modes to observe different adducts (e.g., $[M+H]^+$, $[M+Na]^+$, $[M-H]^-$).[\[6\]](#)
 - Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data, which can further confirm the structure.
- Data Analysis:
 - Determine the accurate mass of the parent ions and compare it with the calculated theoretical mass to confirm the elemental formula.

UV-Visible Spectroscopy

Objective: To measure the UV-Vis absorption spectrum and determine the wavelength of maximum absorbance (λ_{max}).

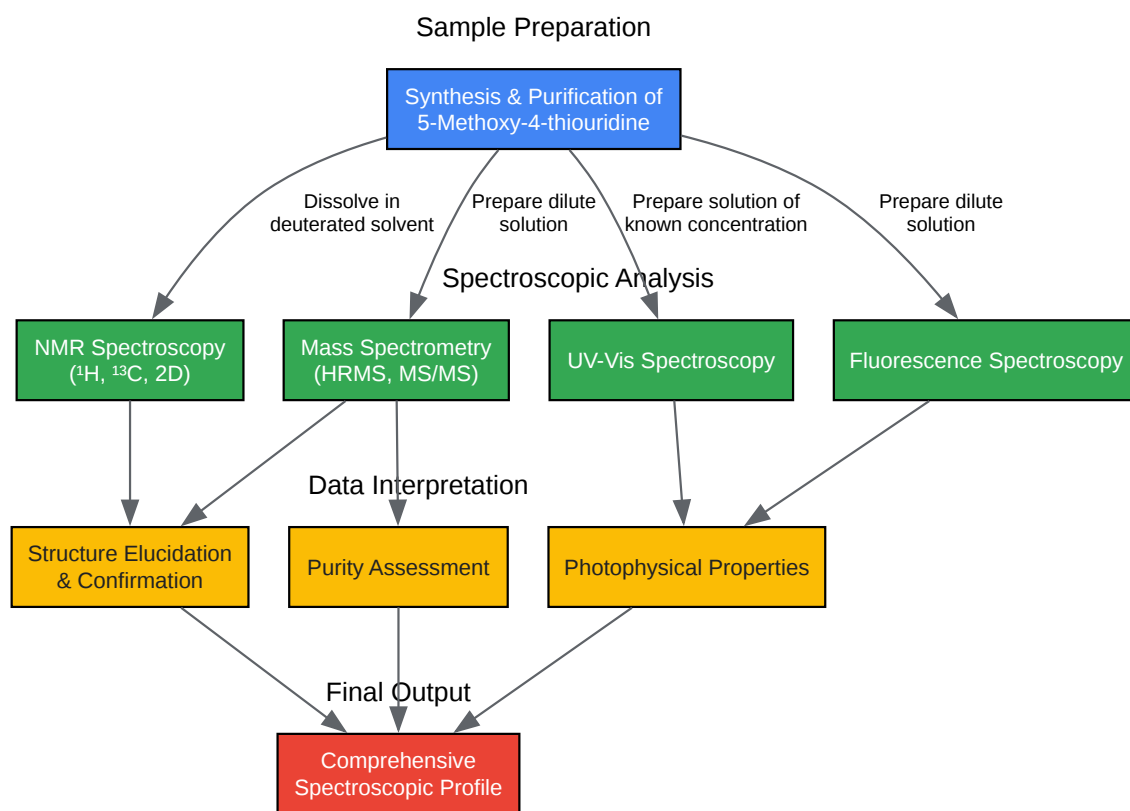
Protocol:

- Sample Preparation:

- Prepare a stock solution of **5-Methoxy-4-thiouridine** of a known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or water).
- Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
- Instrumentation:
 - Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use a quartz cuvette with a 1 cm path length.
 - Record a baseline spectrum with the solvent-filled cuvette.
 - Measure the absorbance of the sample solutions from approximately 200 to 400 nm.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - If concentration is known, calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$).

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **5-Methoxy-4-thiouridine**.



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Caption: Workflow for Spectroscopic Characterization.

Fluorescence Spectroscopy

While specific experimental data for the fluorescence of **5-Methoxy-4-thiouridine** is not widely available, related thiouridine analogues are known to be fluorescent. The introduction of a methoxy group may modulate the fluorescence quantum yield and the emission/excitation wavelengths. Further investigation into the fluorescence properties of this compound is warranted. A general protocol for fluorescence spectroscopy would be similar to that for UV-Vis, using a spectrofluorometer to measure the emission spectrum at a fixed excitation wavelength and the excitation spectrum at a fixed emission wavelength.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of **5-Methoxy-4-thiouridine**. The presented data and protocols are essential for researchers working with this modified nucleoside, enabling its unambiguous identification, purity assessment, and further investigation into its biological activities. The unique spectral signatures arising from the methoxy and thiocarbonyl substitutions make it a readily characterizable molecule for applications in drug discovery and chemical biology.

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